Methyl 5-iodothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodothiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with an iodine atom at the 5-position and a carboxylate ester group at the 4-position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodothiazole-4-carboxylate typically involves the iodination of a thiazole precursor followed by esterification. One common method involves the reaction of 5-iodothiazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
Methyl 5-iodothiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and biocides
Mechanism of Action
The mechanism of action of methyl 5-iodothiazole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The iodine atom and the thiazole ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Methyl 5-iodothiazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to other thiazole derivatives. The iodine atom enhances its potential as a radiolabeling agent and increases its electron density, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C5H4INO2S |
---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
methyl 5-iodo-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H4INO2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3 |
InChI Key |
DHNRENGPUYKHFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.